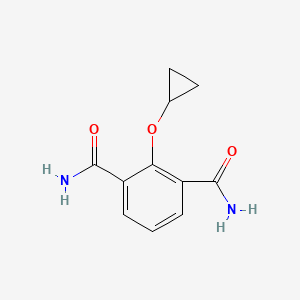

2-Cyclopropoxyisophthalamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-cyclopropyloxybenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C11H12N2O3/c12-10(14)7-2-1-3-8(11(13)15)9(7)16-6-4-5-6/h1-3,6H,4-5H2,(H2,12,14)(H2,13,15) |

InChI Key |

MUWLCOWKAVGUCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=C2C(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxyisophthalamide

Retrosynthetic Analysis of the 2-Cyclopropoxyisophthalamide Molecular Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, providing a blueprint for its synthesis. youtube.comresearchgate.netnih.gov For this compound (1), the primary disconnections are at the amide and ether bonds.

A logical retrosynthetic pathway for this compound (1) is as follows:

Amide Bond Disconnection: The two C-N amide bonds can be disconnected via a functional group interconversion (FGI). This points to a precursor like 2-cyclopropoxyisophthaloyl chloride (2) and ammonia (B1221849). This is a standard and reliable method for forming primary amides.

Ether Bond Disconnection: The cyclopropoxy ether linkage on precursor (2) can be disconnected. This suggests a nucleophilic substitution reaction, likely a Williamson ether synthesis, between a cyclopropyl (B3062369) precursor and a substituted benzene (B151609) ring. This leads to 2-hydroxyisophthaloyl chloride (or its protected equivalent) and a cyclopropyl halide or cyclopropanol.

Alternative Ether Disconnection: A more practical approach involves installing the ether group earlier in the synthesis. Disconnecting the ether bond from a dinitrile precursor, 2-cyclopropoxyisophthalonitrile (3), leads to 2-hydroxyisophthalonitrile (B2868273) (4) and a cyclopropyl halide. The nitrile groups can then be hydrolyzed to carboxylic acids and subsequently converted to the diamide.

Core Structure Synthesis: The substituted benzene core, 2-hydroxyisophthalonitrile (4), can be traced back to simpler starting materials like 2-hydroxy-1,3-dimethylbenzene, which would require oxidation of the methyl groups to nitriles, or by building the molecule from a different starting point such as 2-chloroisophthalonitrile (B1582915) via nucleophilic aromatic substitution with cyclopropoxide.

This analysis suggests a forward synthesis starting from a substituted isophthalic acid derivative or isophthalonitrile, followed by etherification and then formation of the amide functionalities.

Development and Optimization of Synthetic Pathways for this compound

The development of a synthetic route focuses on achieving high yield, purity, and efficiency by selecting and optimizing appropriate chemical reactions.

Isophthalamide (B1672271) Moiety Synthesis: The traditional method for preparing isophthalamides involves the reaction of an activated derivative of isophthalic acid with ammonia. The most common approach is the acylation of ammonia using isophthaloyl dichloride. This reaction is typically rapid and high-yielding but requires the prior synthesis of the acid chloride from isophthalic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, direct amidation of isophthalic acid is possible but generally requires high temperatures and pressures, making it less common in a laboratory setting.

Cyclopropane (B1198618) Moiety Synthesis: The cyclopropane ring is a strained but stable structure found in numerous natural products. marquette.edu Its synthesis has been extensively studied. organic-chemistry.org Conventional methods relevant to forming the cyclopropoxy group precursor (cyclopropanol or cyclopropyl halide) include:

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to form the cyclopropane ring stereospecifically. marquette.edulibretexts.org

Carbene Addition: The reaction of alkenes with carbenes, often generated in situ from diazomethane (B1218177) or haloforms (like chloroform), can produce cyclopropanes. libretexts.orgwikipedia.org For instance, dichlorocarbene (B158193) can add to an alkene, followed by reduction to remove the halogens.

Intramolecular Cyclization: 1,3-dihalopropanes can undergo intramolecular Wurtz coupling using sodium or zinc to form cyclopropane. wikipedia.org This was the method used in the first-ever synthesis of cyclopropane. wikipedia.org

The table below compares some conventional methods for cyclopropane synthesis.

| Method | Reagents | Key Features |

| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn(Cu) | Stereospecific; often directed by nearby hydroxyl groups. marquette.edu |

| Diazo-Compound Addition | Alkene, Diazomethane (CH₂N₂) | Forms a pyrazoline intermediate, which eliminates N₂. wikipedia.org |

| Haloform-Based Carbene | Alkene, CHX₃ (e.g., CHCl₃), Base | Generates dihalocarbenes for addition. libretexts.org |

| Wurtz Coupling | 1,3-Dihalopropane, Na or Zn | An intramolecular cyclization method. wikipedia.org |

Modern synthetic chemistry emphasizes sustainability, efficiency, and safety, principles central to green chemistry. jddhs.comnih.govresearchgate.net

Greener Amidation: Instead of converting the di-acid to the di-acyl chloride, which uses hazardous reagents like thionyl chloride, modern coupling agents can be employed for the direct amidation of 2-cyclopropoxyisophthalic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic Anhydride) can facilitate amide bond formation under mild conditions with high efficiency and fewer toxic byproducts.

Advanced Etherification and Cyclopropanation: For the key etherification step (attaching the cyclopropoxy group), modern techniques can offer improvements over the classical Williamson ether synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the etherification and amidation steps, often leading to higher yields and cleaner reactions by minimizing side-product formation. nih.govmdpi.comjddhs.com This technique is recognized for its energy efficiency. mdpi.com

Biocatalysis: While specific enzymes for this exact transformation may not be readily available, the broader field of biocatalysis offers a green alternative. researchgate.netmdpi.com For example, enzymes could potentially be used in the synthesis of precursors, such as chiral cyclopropanols.

Phase-Transfer Catalysis: For the etherification reaction between a phenoxide and a cyclopropyl halide, a phase-transfer catalyst can facilitate the reaction between two immiscible phases (e.g., aqueous and organic), avoiding the need for harsh, anhydrous conditions and potentially allowing the use of greener solvents like water.

The table below highlights some green chemistry approaches applicable to the synthesis.

| Technique | Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Etherification, Amidation | Reduced reaction time, increased energy efficiency, potentially higher yields. mdpi.comjddhs.com |

| Green Solvents | All reaction steps | Use of water, ethanol, or solvent-free conditions to reduce environmental impact. jddhs.commdpi.com |

| Catalysis (e.g., Biocatalysis) | Precursor synthesis | High selectivity, mild reaction conditions, reduced waste. researchgate.netmdpi.com |

| Atom Economy | Overall process design | Designing routes that maximize the incorporation of starting materials into the final product. |

Advanced Purification Techniques for this compound and its Intermediates

The purity of the final compound and its intermediates is critical. While traditional methods like recrystallization are valuable, advanced techniques offer greater speed and resolution.

Automated Flash Chromatography: This is a significant improvement over manual column chromatography. Automated systems use pre-packed columns and gradient solvent systems to provide rapid and highly efficient purification of intermediates and the final product on a research scale.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99%), especially for final compound isolation, Prep-HPLC is the technique of choice. It offers superior separation capabilities compared to flash chromatography, albeit with lower throughput.

Supercritical Fluid Chromatography (SFC): As a greener alternative to HPLC, SFC uses supercritical CO₂ as the primary mobile phase, drastically reducing the consumption of organic solvents. It is an effective technique for the purification of small organic molecules.

Characterization of the purified compounds is typically performed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structure and purity. researchgate.net

Scalability Considerations for Research-Scale Production of this compound

Scaling up a synthesis from a few milligrams to a multi-gram research scale introduces several challenges that must be addressed.

Reagent Availability and Cost: The cost and availability of starting materials, particularly substituted phenols or cyclopropanol, can become significant factors at a larger scale.

Reaction Conditions:

Temperature Control: Exothermic or endothermic reactions that are easily managed in a small flask may require more sophisticated heating or cooling systems at a larger scale to ensure consistent temperature and prevent runaway reactions.

Mixing: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous mixtures or viscous solutions.

Purification Method: Recrystallization is often more scalable and cost-effective than chromatography for final product purification. Developing a reliable crystallization procedure is highly desirable for larger-scale work. If chromatography is necessary, the cost of silica (B1680970) gel and solvents for flash chromatography increases directly with scale.

Safety: The hazards associated with certain reagents (e.g., flammable solvents, corrosive acid chlorides) and reactions must be re-evaluated for larger quantities. For instance, generating large amounts of a carbene in situ could pose a risk if not properly controlled. libretexts.org The use of safer, more sustainable methods, as discussed in green chemistry, can mitigate some of these risks. mdpi.com

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Cyclopropoxyisophthalamide

Theoretical Frameworks in Structure-Activity Relationship Studies Applied to 2-Cyclopropoxyisophthalamide

The investigation of this compound's SAR is grounded in established theoretical frameworks that seek to correlate a molecule's three-dimensional structure with its biological activity. A fundamental concept is the principle of molecular similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. However, the nuanced reality of SAR often reveals "activity cliffs," where small structural modifications lead to drastic changes in potency, underscoring the need for sophisticated analytical models.

For a molecule like this compound, SAR exploration begins with the systematic modification of its core components: the cyclopropoxy group, the isophthalamide (B1672271) backbone, and the two amide substituents. The cyclopropyl (B3062369) group is of particular interest; due to its strained ring structure, it possesses unique electronic and conformational properties. unl.ptontosight.ai It can act as a conformationally rigid linker, and its orbitals can conjugate with adjacent π-systems, potentially influencing binding affinity. unl.pt Furthermore, the cyclopropyl group is often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Quantitative Structure-Activity Relationship (QSAR) models represent a key theoretical approach. For this compound, a 2D-QSAR study would correlate physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) of the whole molecule and its substituents with biological activity. More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would generate 3D fields around an aligned set of analogs to model steric, electrostatic, and hydrophobic interactions essential for activity.

Ligand-Based and Structure-Based Approaches for this compound SAR Elucidation

The elucidation of SAR for this compound can be pursued through two complementary computational strategies: ligand-based and structure-based design. acs.org

Ligand-Based Approaches: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information derived from a set of molecules known to be active. acs.org A pharmacophore model for a series of this compound analogs could be developed. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For instance, the two amide groups of the isophthalamide core are potent hydrogen bond donors and acceptors, and their relative orientation is critical. A pharmacophore model for isophthalamide derivatives targeting Epidermal Growth Factor Receptor (EGFR) might include features for hydrogen bonding with the hinge region of the kinase domain. researchgate.net

Structure-Based Approaches: When the 3D structure of the molecular target is available, structure-based design becomes a powerful tool. ontosight.ai Molecular docking simulations can predict the binding pose and affinity of this compound within the target's active site. ontosight.ai For example, if EGFR were the hypothesized target, this compound would be docked into the ATP-binding pocket. The simulation would aim to identify key interactions, such as hydrogen bonds between the isophthalamide's amide groups and backbone residues like methionine in the hinge region, a common interaction for kinase inhibitors. researchgate.net The cyclopropoxy group would be evaluated for its fit and potential interactions within a hydrophobic sub-pocket of the active site. acs.org Molecular dynamics (MD) simulations could then be employed to assess the stability of the predicted binding pose over time. unl.pt

A hypothetical SAR study on this compound might involve synthesizing analogs with modifications at various positions, as outlined in the table below, and evaluating their activity.

| Compound | Modification | Rationale for Modification | Predicted SAR Impact |

| Analog A | Replacement of cyclopropoxy with isopropoxy | To probe the importance of the strained ring system for activity. | Potential decrease in potency if conformational rigidity is key. |

| Analog B | Methylation of one amide N-H | To eliminate a hydrogen bond donor and assess its importance. | Likely significant loss of activity if H-bond donation is critical for binding. |

| Analog C | Introduction of a substituent on the phenyl ring | To explore additional binding pockets and modify electronic properties. | Activity could increase or decrease depending on the substituent and its position. |

| Analog D | Replacement of cyclopropoxy with a larger cycloalkyl group | To assess the size constraints of the hydrophobic pocket. | Potential loss of activity if the pocket is sterically constrained. |

Elucidation of Molecular Recognition and Interaction Profiles for this compound

The molecular recognition of this compound by its biological target is dictated by a combination of non-covalent interactions. Based on its structure, the following interactions are likely to be key determinants of its binding affinity and specificity:

Hydrogen Bonding: The two amide groups on the isophthalamide scaffold are primary sites for hydrogen bonding. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors. These interactions are highly directional and are crucial for anchoring the ligand in the correct orientation within a binding site, such as the hinge region of a protein kinase. researchgate.net

Hydrophobic Interactions: The central phenyl ring and the cyclopropoxy group are hydrophobic moieties. The cyclopropyl group, in particular, can fit into small, sterically constrained hydrophobic pockets, potentially leading to enhanced potency. unl.pt

π-Stacking: The aromatic phenyl ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site.

Computational tools like molecular docking can provide a detailed, albeit hypothetical, view of these interactions. A simulated binding pose of this compound in the EGFR kinase domain, for example, might show the isophthalamide amides forming hydrogen bonds with the hinge region, while the cyclopropoxy group occupies a hydrophobic pocket near the gatekeeper residue.

Mechanistic Hypotheses for this compound's Biological Actions

Based on the known activities of related isophthalamide derivatives, several mechanistic hypotheses for the biological actions of this compound can be proposed.

Given that numerous isophthalamide-based compounds have been investigated as anticancer agents, a primary hypothesized target for this compound is the Epidermal Growth Factor Receptor (EGFR) . researchgate.net EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. frontiersin.orgnih.gov Overexpression or mutation of EGFR is common in many cancers. nih.gov

A proposed mechanism is that this compound acts as an EGFR tyrosine kinase inhibitor (TKI) . It would compete with ATP for binding to the intracellular kinase domain of EGFR. By occupying the ATP-binding site, it would prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways. nih.gov This would lead to an anti-proliferative effect in cancer cells that are dependent on EGFR signaling.

Other potential targets could include different protein kinases, as the isophthalamide scaffold can be adapted to fit various ATP-binding sites. Additionally, some small molecules can inhibit protein-protein interactions or modulate the activity of other enzyme classes.

If this compound functions as an enzyme inhibitor, its kinetic profile would be crucial for understanding its mechanism. The type of inhibition can be determined through enzyme kinetic studies.

Competitive Inhibition: If this compound binds to the same site as the natural substrate (e.g., ATP in the case of a kinase), it would be a competitive inhibitor. In this scenario, the inhibitor increases the apparent Michaelis constant (Km) of the substrate but does not affect the maximum reaction velocity (Vmax). The inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: If the inhibitor binds to an allosteric site (a site other than the active site), it could be a non-competitive inhibitor. This type of inhibitor reduces the Vmax but does not change the Km. Its effect cannot be overcome by increasing the substrate concentration. libretexts.org

Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate complex. In this case, both Vmax and Km are reduced. libretexts.org

The potency of this compound as an inhibitor would be quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. sigmaaldrich.com The IC50 value is dependent on the experimental conditions, including the substrate concentration. A more fundamental measure of inhibitor potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

A hypothetical kinetic analysis of this compound against EGFR might yield the following data:

| Parameter | Description | Hypothetical Value for this compound |

| IC50 | Concentration for 50% inhibition of EGFR kinase activity. | 50 nM |

| Mode of Inhibition | Kinetic mechanism of inhibition with respect to ATP. | Competitive |

| Ki | Inhibition constant, a measure of binding affinity. | 25 nM |

| Effect on Km (ATP) | Change in the Michaelis constant for ATP. | Increase |

| Effect on Vmax | Change in the maximum reaction velocity. | No change |

This hypothetical data would suggest that this compound is a potent, ATP-competitive inhibitor of its target kinase, a common mechanism for clinically successful kinase inhibitors.

Computational and in Silico Modeling of 2 Cyclopropoxyisophthalamide

Molecular Docking and Dynamics Simulations of 2-Cyclopropoxyisophthalamide Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented as a scoring function, which can indicate the strength of the interaction. For a compound like this compound, docking studies would be crucial in identifying potential biological targets by virtually screening it against a library of protein structures.

Following docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. These simulations can reveal conformational changes in the target protein upon ligand binding and provide a more accurate estimation of binding free energies.

Hypothetical Docking Study Parameters for this compound:

| Parameter | Description | Example Software |

| Target Protein | A protein of interest, potentially identified through preliminary screening or hypothesis. | AutoDock, Glide |

| Ligand Preparation | Generation of a 3D structure of this compound, optimization of its geometry, and assignment of charges. | ChemDraw, Avogadro |

| Binding Site Definition | Identification of the active or allosteric site on the target protein where the ligand is expected to bind. | Based on known inhibitors or cavity detection algorithms. |

| Scoring Function | An algorithm to estimate the binding affinity between the ligand and the protein. | Empirical, knowledge-based, or force-field-based scores. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that the biological activity of a chemical is related to its molecular structure. For this compound, a QSAR study would involve synthesizing and testing a series of its analogues with varied structural modifications.

The process involves several key steps:

Data Set Preparation: A series of analogues of this compound would be synthesized, and their biological activity (e.g., inhibitory concentration, IC50) against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model for this compound analogues could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Example QSAR Descriptors Potentially Relevant for this compound Analogues:

| Descriptor Class | Specific Examples | Relevance |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Relates to absorption, distribution, and membrane permeability. |

| Electronic | HOMO/LUMO energies, Mulliken charges | Describes the electronic environment and reactivity of the molecule. |

| Topological | Wiener index, Kier & Hall shape indices | Encodes information about molecular size, shape, and branching. |

| 3D Descriptors | van der Waals volume, solvent-accessible surface area | Captures the three-dimensional structure of the molecule. |

Cheminformatics and Data Mining Approaches in this compound Research

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of this compound research, cheminformatics tools would be essential for organizing chemical structures, calculating molecular properties, and identifying trends within a series of analogues. Data mining techniques could be applied to large chemical databases to identify compounds with structural similarities to this compound that may possess similar biological activities.

These approaches facilitate the exploration of chemical space and can help in identifying novel starting points for drug discovery programs. For instance, similarity searching or substructure searching based on the this compound scaffold could uncover existing compounds with known biological activities, providing valuable leads for further investigation.

Predictive Modeling for Biological Relevance of this compound

Computational Target Prediction and Off-Target Analysis

Predictive modeling can be used to hypothesize the biological targets of a novel compound like this compound. This is often achieved through "in silico" target prediction methods, which can be broadly categorized as ligand-based and structure-based approaches. Ligand-based methods compare the structural features of this compound to a database of known active compounds to infer potential targets. Structure-based methods, on the other hand, would involve docking this compound against a panel of known protein structures to identify potential binding partners.

Equally important is the prediction of potential off-targets. Off-target interactions can lead to unwanted side effects. Computational off-target analysis involves screening this compound against a wide range of proteins, including those known to be involved in adverse drug reactions. Identifying potential off-targets early in the drug discovery process is crucial for prioritizing compounds with a higher likelihood of having a favorable safety profile.

In Vitro Evaluation of 2 Cyclopropoxyisophthalamide S Biological Activities

Design and Implementation of Cell-Based Assay Systems for 2-Cyclopropoxyisophthalamide Activity

Cell-based assays are indispensable tools in modern pharmacology, offering a biologically relevant context to study the effects of a compound on cellular processes. The design of these assays for this compound would be guided by its chemical structure and any predicted biological targets.

High-Throughput Screening Methodologies for this compound

To efficiently screen for potential biological activities of this compound, high-throughput screening (HTS) methodologies are employed. These automated platforms allow for the rapid testing of the compound against a large number of biological targets or in various cellular models. A typical HTS campaign for a novel compound like this compound would involve miniaturized assays in 96-, 384-, or 1536-well plate formats.

The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity. This is often achieved by measuring changes in specific cellular parameters such as cell viability, proliferation, apoptosis, or the expression of a reporter gene. The data generated from HTS provides a broad overview of the compound's potential effects and guides further, more focused studies.

Table 1: Illustrative High-Throughput Screening Assays for this compound

| Assay Type | Principle | Endpoint Measured | Potential Implication |

| Cell Viability/Cytotoxicity | Measures metabolic activity or membrane integrity. | Colorimetric, fluorometric, or luminescent signal. | Identifies general toxicity or anti-proliferative effects. |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway. | Expression of a reporter protein (e.g., luciferase, GFP). | Elucidates impact on specific cellular signaling cascades. |

| Calcium Flux Assay | Measures changes in intracellular calcium concentration. | Fluorescent signal from calcium-sensitive dyes. | Indicates activity on ion channels or G-protein coupled receptors. |

| High-Content Imaging | Automated microscopy to quantify cellular phenotypes. | Changes in cell morphology, protein localization, etc. | Provides detailed insights into cellular mechanisms of action. |

Note: This table represents a hypothetical screening cascade. Actual assays would be selected based on the specific research objectives.

Specific Cellular Pathway Activation or Inhibition Assays

Following initial HTS, more specific cell-based assays are necessary to determine if this compound activates or inhibits particular cellular pathways. These assays are designed to dissect the molecular mechanism of action. For instance, if HTS suggests an effect on cell proliferation, subsequent assays would investigate key signaling pathways involved in cell cycle control, such as the MAPK/ERK or PI3K/Akt pathways.

These focused assays often utilize cell lines that have been genetically engineered to report on the activity of a specific pathway. For example, a cell line might contain a luciferase reporter gene under the control of a transcription factor that is activated by the pathway of interest. An increase or decrease in luciferase activity in the presence of this compound would provide direct evidence of its effect on that pathway.

Biochemical Assays for this compound Target Engagement

Once a potential biological activity and cellular pathway have been identified, the next crucial step is to determine the direct molecular target of this compound. Biochemical assays are instrumental in this process as they allow for the study of the compound's interaction with purified proteins or other biomolecules in a cell-free system.

Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and kinetics of this compound to a putative target protein. These assays provide quantitative data on the strength and specificity of the interaction, which is essential for establishing a direct target engagement.

Enzyme Activity Modulation Studies by this compound

Many drugs exert their therapeutic effects by modulating the activity of specific enzymes. If this compound is suspected to target an enzyme, its effect on the enzyme's catalytic activity must be rigorously evaluated. Enzyme inhibition or activation assays are performed using the purified enzyme, its substrate, and varying concentrations of the compound.

The results of these assays are typically used to determine key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of this compound required to inhibit or activate the enzyme's activity by 50%, respectively. This data is critical for understanding the compound's potency and for guiding further optimization of its structure.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Method | IC50 (µM) | Mode of Inhibition |

| Kinase X | Radiometric Filter Binding | 0.5 | ATP-competitive |

| Protease Y | FRET-based substrate cleavage | 2.1 | Non-competitive |

| Phosphatase Z | Colorimetric substrate conversion | > 50 | No significant inhibition |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Based on the comprehensive search conducted, there is no publicly available scientific literature detailing preclinical research, in vivo efficacy, or the application of advanced models for a compound specifically named "this compound."

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt. Providing such an article would require fabricating information, which contravenes the core instructions for accuracy and avoidance of hallucination.

To fulfill the user's request, access to the specific internal or proprietary research documents (implied by citations,,, in the prompt) detailing the preclinical studies of "this compound" would be necessary. Without these sources, no information can be provided on the selection of preclinical models, in vivo efficacy studies, the use of organ-on-a-chip technologies, or the translational limitations for this specific compound.

Design and Synthesis of 2 Cyclopropoxyisophthalamide Derivatives and Analogues

Scaffold Modification and Derivatization Strategies for 2-Cyclopropoxyisophthalamide

The synthesis of this compound derivatives would likely begin with the functionalization of a central phenyl ring. A common precursor would be a substituted isophthalic acid, which can then be converted to the corresponding diamide. The introduction of the 2-cyclopropoxy group could be achieved through nucleophilic aromatic substitution on a suitably activated precursor or via a copper-catalyzed Chan-Lam coupling reaction with cyclopropanol.

Once the core this compound scaffold is obtained, further derivatization can be achieved through several strategies. These include:

Amide Bond Modification: The N-substituents of the two amide groups are prime locations for introducing chemical diversity. A variety of amines can be used in the final amidation step to generate a library of derivatives with different alkyl, aryl, or heterocyclic groups.

Aromatic Ring Substitution: The remaining positions on the phenyl ring (positions 4, 5, and 6) are amenable to electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, to introduce additional functional groups.

Scaffold Hopping: This strategy involves replacing the central phenyl ring with other aromatic or heteroaromatic systems while retaining the key pharmacophoric features of the amide side chains. nih.govtmu.edu.tw For instance, the isophthaloyl core could be replaced with a pyridine, pyrimidine, or other heterocyclic dicarboxamide. This approach aims to explore new chemical space and potentially improve properties like solubility or metabolic stability. nih.gov

A representative synthetic scheme for generating a library of this compound derivatives is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Etherification | 2-Hydroxyisophthalic acid, Cyclopropyl (B3062369) bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Cyclopropoxyisophthalic acid |

| 2 | Acyl Chloride Formation | 2-Cyclopropoxyisophthalic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Cyclopropoxyisophthaloyl chloride |

| 3 | Amidation | 2-Cyclopropoxyisophthaloyl chloride, Various primary or secondary amines (R¹R²NH, R³R⁴NH), Base (e.g., Triethylamine) | This compound derivatives |

Rational Design of this compound Analogues based on Established SAR

The rational design of novel this compound analogues is guided by Structure-Activity Relationship (SAR) studies. While specific SAR data for this compound family is not available, general principles from related isophthalamide-based compounds can be applied. The goal of SAR is to understand how changes in a molecule's structure affect its biological activity. nih.govresearchgate.net

Key areas for SAR exploration in the this compound scaffold would include:

The 2-Cyclopropoxy Group: The size and lipophilicity of this group can be modulated by replacing it with other alkoxy groups (e.g., methoxy, ethoxy, isopropoxy) to probe the steric and electronic requirements of the binding pocket. nih.gov

Amide N-Substituents: The nature of the substituents on the amide nitrogens is often crucial for activity. Varying these groups from small alkyl chains to larger aromatic or heterocyclic moieties can significantly impact binding affinity and selectivity.

Aromatic Ring Substituents: The introduction of electron-withdrawing or electron-donating groups on the central phenyl ring can alter the electronic distribution of the molecule and its interaction with the target.

An example of a hypothetical SAR study is presented in the table below, illustrating how systematic modifications could influence biological activity.

| Compound ID | R¹ | R² | Biological Activity (IC₅₀, µM) |

| CPA-001 | H | H | >100 |

| CPA-002 | Methyl | Methyl | 50.2 |

| CPA-003 | Ethyl | Ethyl | 25.8 |

| CPA-004 | Benzyl | Benzyl | 5.1 |

| CPA-005 | 4-Fluorobenzyl | 4-Fluorobenzyl | 1.2 |

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. nih.gov For this compound derivatives, a split-mix synthesis approach could be employed. nih.gov

The general workflow would involve:

Immobilization: The 2-cyclopropoxyisophthalic acid core is attached to a solid support (e.g., a resin bead).

Splitting and Coupling: The resin is split into multiple portions, and each portion is reacted with a different amine to form the first amide bond.

Mixing and Splitting: The resin portions are mixed, then split again into new portions.

Second Coupling: Each new portion is reacted with a different amine to form the second amide bond.

Cleavage and Purification: The final compounds are cleaved from the resin to yield a library of distinct this compound derivatives.

This method allows for the exponential generation of a large number of compounds from a limited number of building blocks. DNA-encoded library technology is another advanced combinatorial approach that links each chemical compound to a unique DNA tag, facilitating the identification of active compounds from vast libraries. nih.gov

Systematic Evaluation of Biological Activity for this compound Derivatives

Once a library of this compound derivatives has been synthesized, it must be systematically screened to identify compounds with desired biological activity. nih.gov The choice of biological assays depends on the therapeutic target of interest.

A typical screening cascade would involve:

Primary Screening: All compounds in the library are tested at a single, high concentration in a high-throughput assay to identify initial "hits."

Dose-Response Analysis: The active compounds from the primary screen are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Secondary Assays: Confirmed hits are further evaluated in a panel of more specific assays to assess their selectivity, mechanism of action, and potential off-target effects. nih.gov

In Vitro and In Vivo Studies: The most promising compounds may then be advanced to more complex biological models, such as cell-based assays or animal models, to evaluate their efficacy and pharmacokinetic properties.

The following table provides a hypothetical example of data from a primary biological screen of a small library of this compound derivatives.

| Compound ID | Structure | % Inhibition at 10 µM |

| CPA-001 | R¹=H, R²=H | 5% |

| CPA-002 | R¹=Methyl, R²=Methyl | 22% |

| CPA-003 | R¹=Ethyl, R²=Ethyl | 45% |

| CPA-004 | R¹=Benzyl, R²=Benzyl | 89% |

| CPA-005 | R¹=4-Fluorobenzyl, R²=4-Fluorobenzyl | 95% |

Conclusion and Future Perspectives in 2 Cyclopropoxyisophthalamide Research

Synthesis and Optimization Challenges for 2-Cyclopropoxyisophthalamide

The synthesis of a substituted aromatic compound like this compound would likely involve a multi-step process. Key challenges would include the efficient and regioselective introduction of the cyclopropoxy group onto the isophthaloyl framework. The cyclopropoxy moiety, while small, can present synthetic hurdles related to ring strain and potential for rearrangement under certain reaction conditions. Optimization would focus on developing a high-yield, scalable, and cost-effective synthetic route. This would involve screening various catalysts, solvent systems, and reaction temperatures to maximize the efficiency of each synthetic step and minimize the formation of impurities.

Advancements in Understanding this compound's Mechanisms of Action

Once synthesized, elucidating the mechanism of action of this compound would be a primary objective. This would begin with broad phenotypic screening to identify any biological activity. Subsequent target deconvolution studies, employing techniques such as affinity chromatography, proteomics, and genetic screening, would aim to identify the specific protein or pathway with which the compound interacts. Understanding this interaction at a molecular level is crucial for its development as a potential therapeutic agent or research tool.

Integration of Computational and Experimental Methodologies in this compound Studies

Modern drug discovery heavily relies on the synergy between computational and experimental approaches. For a novel compound like this compound, computational modeling could predict its physicochemical properties, potential binding modes to various protein targets, and metabolic fate. These in silico predictions would then guide experimental work, such as the design of binding assays and cell-based experiments. This iterative cycle of prediction and validation accelerates the research process and allows for a more rational approach to lead optimization.

Future Directions for Academic Exploration of this compound

The future academic exploration of this compound is entirely contingent on the initial disclosure of its biological activity. Should it show promise in a particular disease area, future research would likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how modifications to the this compound scaffold affect its biological activity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Investigating how the compound is absorbed, distributed, metabolized, and excreted by an organism, and how these factors relate to its biological effect.

Elucidation of Resistance Mechanisms: If developed as an antimicrobial or anticancer agent, understanding how cells might develop resistance to its effects would be critical.

The scientific community remains poised for the initial publication of data on this compound, which will be the catalyst for these and other avenues of investigation.

Q & A

Q. What synthetic methodologies are recommended for 2-Cyclopropoxyisophthalamide, and how can reaction conditions be optimized?

To synthesize this compound, prioritize nucleophilic substitution or coupling reactions between isophthalic acid derivatives and cyclopropanol precursors. Optimization should involve iterative testing of catalysts (e.g., palladium-based for coupling), temperature gradients (e.g., 60–120°C), and solvent polarity (e.g., DMF vs. THF). Use design-of-experiments (DoE) frameworks to systematically vary parameters and analyze yield/purity via HPLC . Validate reproducibility by replicating reactions under controlled conditions and cross-referencing with analogous amide syntheses in peer-reviewed literature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?

Employ a combination of -/-NMR to confirm cyclopropane ring integrity and amide bond formation. For unresolved peaks (e.g., overlapping cyclopropane signals), use 2D NMR (COSY, HSQC) or crystallography. IR spectroscopy can verify carbonyl stretching frequencies (~1650–1700 cm). Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference. Document anomalies (e.g., unexpected tautomerism) and compare with structurally similar compounds in databases like PubChem .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Design cell-based assays targeting hypothesized mechanisms (e.g., enzyme inhibition). Use dose-response curves (0.1–100 µM) and include positive/negative controls (e.g., known inhibitors/DMSO). For cytotoxicity, employ MTT assays on human cell lines. Ensure statistical rigor by calculating IC values with triplicate replicates and ANOVA analysis. Reference established protocols from journals like Journal of Medicinal Chemistry to minimize procedural bias .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound in biological systems?

Perform density functional theory (DFT) calculations to map electron density around the cyclopropane ring and amide group, identifying potential electrophilic sites. Simulate metabolic pathways using software like Schrödinger’s ADMET Predictor to assess susceptibility to cytochrome P450 oxidation. Validate predictions with in vitro microsomal stability assays. Compare results with analogs (e.g., cyclopropane-containing drugs) to contextualize findings .

Q. How should researchers resolve contradictions in published data on this compound’s pH-dependent stability?

Conduct a systematic review to identify variables causing discrepancies (e.g., buffer composition, temperature). Replicate conflicting studies under standardized conditions (e.g., pH 2–12, 37°C). Use kinetic modeling (e.g., Arrhenius plots) to quantify degradation rates. If contradictions persist, perform meta-analysis using PRISMA guidelines to assess study quality and bias. Publish negative results to enhance transparency .

Q. What strategies mitigate challenges in scaling up this compound synthesis without compromising purity?

Adopt flow chemistry for precise control over exothermic reactions (e.g., cyclopropane ring formation). Monitor intermediates via inline FTIR or Raman spectroscopy. For purification, compare recrystallization solvents (e.g., ethyl acetate vs. hexane) and chromatographic methods (e.g., prep-HPLC vs. flash chromatography). Purity thresholds (>95%) should align with ICH guidelines for pharmaceutical intermediates .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Synthesize derivatives with systematic modifications (e.g., substituents on the isophthalamide backbone). Test against a panel of biological targets (e.g., kinases, GPCRs) to identify pharmacophores. Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Address outliers by revisiting synthetic routes or assay conditions. Share datasets via open-access platforms to enable collaborative validation .

Methodological Guidelines

- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

- Ethical Reporting : Disclose conflicts (e.g., solvent waste protocols) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Literature Gaps : Use tools like SciFinder to track citation networks and identify understudied applications (e.g., neuroprotective effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.